![molecular formula C18H29N3O3 B14457396 [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate CAS No. 73758-15-3](/img/structure/B14457396.png)
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is a chemical compound with a complex structure that includes both carbamate and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate typically involves the reaction of 3-amino phenyl isocyanate with di(propan-2-yl)carbamic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cell function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful as a drug or a drug precursor.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the manufacture of specialized products.
Mecanismo De Acción
The mechanism of action of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carbamazepine: A compound with similar structural features, used as an anticonvulsant and mood-stabilizing drug.
Diisopropylcarbodiimide: A reagent used in peptide synthesis with similar carbamate functional groups.
Uniqueness
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
73758-15-3 |
|---|---|
Fórmula molecular |
C18H29N3O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C18H29N3O3/c1-12(2)21(13(3)4)16(22)19-14-9-8-10-15(11-14)24-17(23)20-18(5,6)7/h8-13H,1-7H3,(H,19,22)(H,20,23) |
Clave InChI |
QZUHBLXFWRXMLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



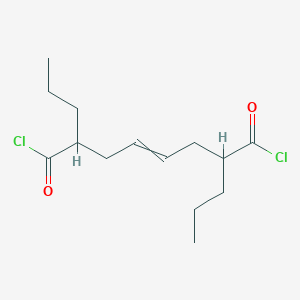
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)


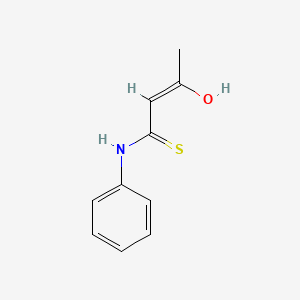
![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)
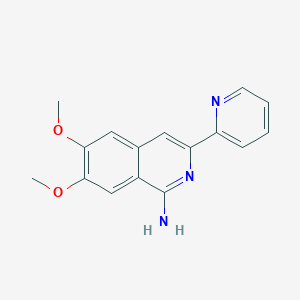
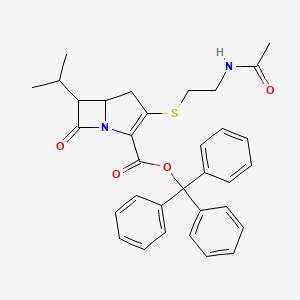
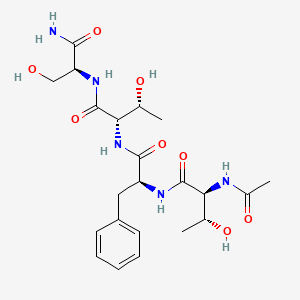
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
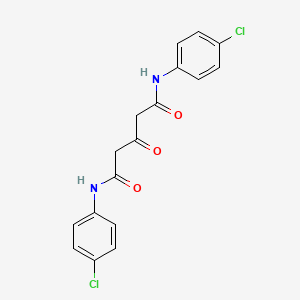
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
